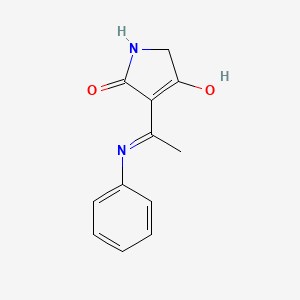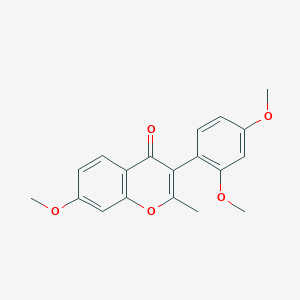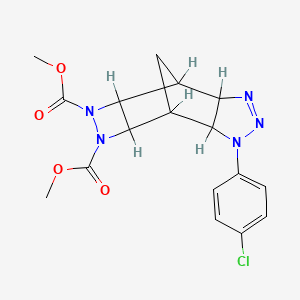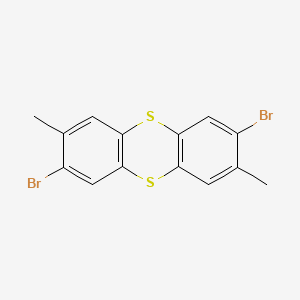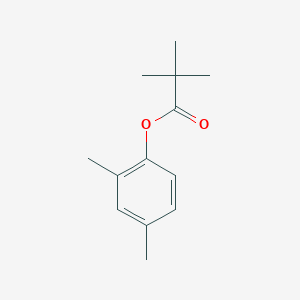
2,4-Dimethylphenyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylphenyl 2,2-dimethylpropanoate is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an ester functional group derived from 2,2-dimethylpropanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 2,2-dimethylpropanoate typically involves esterification reactions. One common method is the reaction of 2,4-dimethylphenol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or zeolites can be employed to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products.
化学反応の分析
Types of Reactions
2,4-Dimethylphenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: 2,4-Dimethylbenzoic acid.
Reduction: 2,4-Dimethylphenyl 2,2-dimethylpropanol.
Substitution: Halogenated derivatives such as this compound bromide.
科学的研究の応用
2,4-Dimethylphenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dimethylphenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic ring may also interact with enzymes or receptors, influencing biological processes.
類似化合物との比較
Similar Compounds
2,4-Dimethylphenol: A precursor in the synthesis of 2,4-Dimethylphenyl 2,2-dimethylpropanoate.
2,2-Dimethylpropanoic acid: Another precursor used in the esterification reaction.
2,4-Dimethylbenzoic acid: A potential oxidation product.
Uniqueness
This compound is unique due to its combination of a substituted aromatic ring and an ester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
特性
CAS番号 |
72569-07-4 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
(2,4-dimethylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H18O2/c1-9-6-7-11(10(2)8-9)15-12(14)13(3,4)5/h6-8H,1-5H3 |
InChIキー |
KXTOOLUACRLVRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



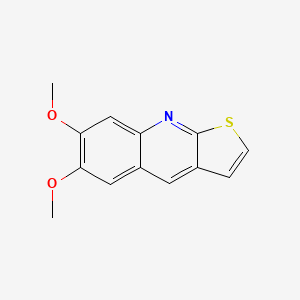

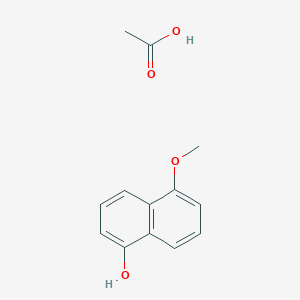
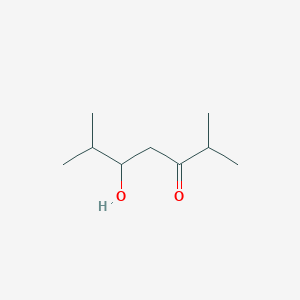
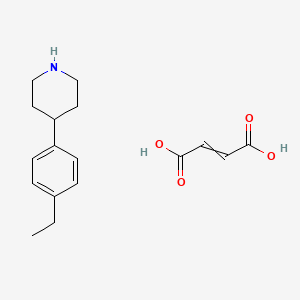
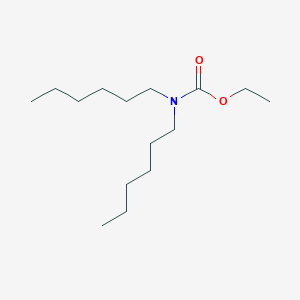
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
